molecular formula C27H27N5O3 B2469418 3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1251584-98-1

3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2469418
M. Wt: 469.545
InChI Key: OTPKDNDMMZSFTP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains an ethylphenyl group, a thiophene ring, and a carboxylic acid group .


Chemical Reactions Analysis

The synthesis of this compound involves chemical reactions with 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

  • Regioselective Synthesis : Chebanov et al. (2012) developed a highly regioselective method for synthesizing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids, utilizing the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature under ultrasonication. This method could potentially be applicable for synthesizing the specific compound , given the structural similarities (Chebanov et al., 2012).

  • Novel Transformations and Synthesis : Novel transformations of amino and carbonyl/nitrile groups in related compounds, such as the Gewald thiophenes, have been explored for thienopyrimidine synthesis, which might offer insights into the synthesis and application of the compound (Pokhodylo et al., 2010).

  • Multicomponent Synthesis : El‐Mekabaty and Hasel (2015) described a novel multicomponent synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives, starting from simple and readily available reactants. This might provide a route for the synthesis of the compound (El‐Mekabaty & Hasel, 2015).

  • Specific Cyclization Reactions : Goryaeva et al. (2013) explored the reactions of specific ethoxymethylene-3-oxo compounds with 3-amino-5-hydroxypyrazole, leading to products that undergo recyclization under various conditions. This study might provide valuable insights into the cyclization aspects of the compound (Goryaeva et al., 2013).

Future Directions

The retrieved papers suggest that pyrimidines have a range of pharmacological effects and that there is ongoing research into their synthesis and potential applications . This suggests that there could be future research directions exploring the properties and uses of this specific compound.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-34-22-10-5-7-19(17-22)18-29-26(33)21-12-15-32(16-13-21)25-23(11-6-14-28-25)27-30-24(31-35-27)20-8-3-2-4-9-20/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKDNDMMZSFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

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